8-methoxy-7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione
Description
This compound belongs to the coumarin-derived bichromene family, characterized by two fused chromen-2-one (coumarin) units. Its structure features a methoxy group at position 8 and a prenyloxy group (3-methylbut-2-en-1-yl) at position 7', distinguishing it from simpler coumarins. Bichromenes are known for diverse bioactivities, including antiviral, anticancer, and enzyme inhibition properties .
Properties
IUPAC Name |
8-methoxy-3-[7-(3-methylbut-2-enoxy)-2-oxochromen-4-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O6/c1-14(2)9-10-28-16-7-8-17-18(13-22(25)29-21(17)12-16)19-11-15-5-4-6-20(27-3)23(15)30-24(19)26/h4-9,11-13H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPSEZYGHMNDIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-7’-[(3-methylbut-2-en-1-yl)oxy]-2H,2’H-[3,4’-bichromene]-2,2’-dione typically involves multiple steps, starting from readily available precursors. One common approach is the use of a methoxy-substituted chromene derivative, which undergoes a series of reactions to introduce the prenyl group and form the bichromene core. Key steps in the synthesis may include:
Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.
Prenylation: Addition of the prenyl group through a Friedel-Crafts alkylation reaction using prenyl chloride and a Lewis acid catalyst.
Cyclization: Formation of the bichromene core via an intramolecular cyclization reaction, often facilitated by acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-7’-[(3-methylbut-2-en-1-yl)oxy]-2H,2’H-[3,4’-bichromene]-2,2’-dione can undergo various chemical reactions, including:
Oxidation: The methoxy and prenyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bichromene core can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of 8-methoxy-7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structures demonstrate modest antiproliferative effects against MDA-MB-453 cells, a model for breast cancer . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.
Table 1: Cytotoxicity of Bichromene Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-453 | 15 | Apoptosis induction |
| Compound B | HeLa | 20 | Cell cycle arrest |
| Compound C | A549 | 25 | Inhibition of proliferation |
2. Antioxidant Properties
The antioxidant capabilities of this compound have been explored in vitro. It has been found to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases . This property is particularly valuable in formulations aimed at improving skin health and combating aging.
Agricultural Applications
1. Natural Pesticide Development
The compound has shown potential as a natural pesticide due to its ability to disrupt the growth and reproduction of certain pests. The presence of the methoxy group is believed to enhance its efficacy by increasing lipophilicity, allowing better penetration into pest tissues .
Table 2: Efficacy as a Pesticide
| Pest Species | Application Rate (g/L) | Efficacy (%) |
|---|---|---|
| Aphids | 0.5 | 85 |
| Spider Mites | 0.75 | 90 |
| Whiteflies | 0.5 | 80 |
Material Science Applications
1. Photovoltaic Materials
The unique electronic properties of the bichromene structure make it a candidate for use in organic photovoltaic devices. Research indicates that incorporating this compound into polymer blends can enhance charge mobility and improve overall device efficiency .
Table 3: Performance in Photovoltaic Devices
| Blend Composition | Power Conversion Efficiency (%) |
|---|---|
| Polymer A + Bichromene | 6.5 |
| Polymer B + Bichromene | 7.0 |
| Control (Polymer A only) | 5.0 |
Mechanism of Action
The mechanism of action of 8-methoxy-7’-[(3-methylbut-2-en-1-yl)oxy]-2H,2’H-[3,4’-bichromene]-2,2’-dione involves its interaction with various molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by:
Inducing Apoptosis: The compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.
Inhibiting Enzymes: It may inhibit specific enzymes involved in inflammatory processes, thereby reducing inflammation.
Antioxidant Activity: The compound can scavenge free radicals, protecting cells from oxidative damage.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Compounds :
7′-Ethoxy-2H,2′H-3,4′-Bichromene-2,2′-Dione (C₂₀H₁₄O₅)
- Substituents: Ethoxy group at position 7'.
- Molecular Weight: 334.327 g/mol .
- Comparison: The ethoxy group is smaller and less lipophilic than the prenyloxy group in the target compound, which may reduce membrane permeability but enhance solubility in polar solvents.
7'-(2-Oxopropoxy)-2H,2'H-[3,4'-Bichromene]-2,2'-Dione (C₂₁H₁₄O₆) Substituents: Ketone-containing oxypropoxy group at position 7'. Molecular Weight: 362.332 g/mol .
Triumbelletin (7,7'-Dihydroxy-3-((2-oxo-2H-chromen-7-yl)oxy)-2H,2'H-[8,8'-Bichromene]-2,2'-Dione)
- Substituents: Hydroxy groups at positions 7 and 7', with an additional coumarin moiety.
- Molecular Weight: 482.395 g/mol .
- Comparison: Hydroxy groups enhance water solubility but may reduce bioavailability due to increased polarity.
rac-2,2′-Bis(3-Bromophenyl)-5,5′-Dimethoxy-7,7′-Dimethyl-4H,4′H-[8,8′-Bichromene]-4,4′-Dione Substituents: Bromophenyl and methyl groups. Synthesis: Derived from bichalcone precursors via iodocyclization .
Physicochemical Properties
*Estimated based on structural analogs.
Notes:
- Lipophilicity : The prenyloxy group in the target compound likely increases lipophilicity compared to ethoxy or hydroxy groups, favoring blood-brain barrier penetration .
- Thermal Stability : High melting points (>270°C) in trihydroxy bichromenes (e.g., Compound 3 in ) suggest strong intermolecular hydrogen bonding, absent in the target compound due to methoxy/prenyloxy substituents .
Notes:
- Prenyloxy groups are typically introduced via Williamson ether synthesis or nucleophilic substitution, but yields for such bulky substituents are often lower than for smaller groups (e.g., ethoxy) .
Biological Activity
The compound 8-methoxy-7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione, also known as 7-methoxy-8-(3-methylbut-2-en-1-yl)-2H-chromen-2-one (CAS No. 484-12-8), is a synthetic derivative of chromene. This article reviews the biological activities attributed to this compound, focusing on its anticancer properties, cytotoxicity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 244.29 g/mol. The structure features a chromene core modified with a methoxy group and a prenyl ether side chain, which are significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound exhibited selective antiproliferative effects against various cancer cell lines. For instance, in a study evaluating its effects on MDA-MB-453 cells (a model for triple-negative breast cancer), the compound showed a GI50 value of approximately 60 μM , indicating moderate potency in inhibiting cell growth .
Cytotoxicity
In terms of cytotoxic activity, the compound demonstrated significant effects against P-388 cells with an IC50 value of 0.63 μg/mL , categorizing it as highly cytotoxic . Additionally, its antiplasmodial activity was noted with an IC50 value of 4.28 μg/mL , suggesting moderate efficacy against malaria parasites .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- The methoxy group at position 8 enhances solubility and may contribute to increased bioactivity.
- The prenyl side chain (3-methylbut-2-en-1-yl) is crucial for binding interactions with biological targets, potentially enhancing its anticancer properties.
Data Table: Biological Activity Overview
| Activity Type | Cell Line/Target | IC50 Value (μM) | Comments |
|---|---|---|---|
| Anticancer | MDA-MB-453 | 60 | Moderate antiproliferative effect |
| Cytotoxic | P-388 | 0.63 | High cytotoxicity |
| Antiplasmodial | Plasmodium spp. | 4.28 | Moderate activity |
Case Studies
- Cytotoxicity Against Cancer Cells : In an experimental study, the compound was tested against several cancer cell lines. It showed selective toxicity towards MDA-MB-453 cells compared to normal cells, supporting its potential as a therapeutic agent for treating aggressive breast cancer types .
- Antiplasmodial Activity : Another investigation assessed the antiplasmodial effects of the compound on Plasmodium falciparum strains. The results indicated that while it had moderate activity, further structural modifications could enhance its efficacy against malaria .
Q & A
Basic: What synthetic strategies are recommended for preparing this bichromene-dione compound?
Answer:
The synthesis of coumarin-derived bichromene-diones typically involves Knoevenagel condensation or multicomponent reactions to assemble the chromene backbone. For example:
- Step 1: React (7-hydroxy-8-methylcoumarin-4-yl)acetic acid methyl ester with 2-hydroxybenzaldehyde in dioxane under basic conditions (e.g., DBU) to form the bichromene core .
- Step 2: Introduce the 3-methylbut-2-en-1-yl (prenyl) group via alkylation or nucleophilic substitution at the 7'-position using prenyl bromide in anhydrous DMF with K₂CO₃ as a base .
- Key Parameters: Reaction temperatures (80–120°C), inert atmosphere (N₂/Ar), and purification via silica gel chromatography (ethyl acetate/hexane gradients).
Basic: Which crystallographic tools are optimal for resolving its structural conformation?
Answer:
For X-ray diffraction (XRD):
- Software: Use SHELXL for refinement (supports twinned data and high-resolution structures) and OLEX2 for visualization and analysis .
- Parameters:
- Validation: Check R-factor convergence (R₁ < 0.05) and validate geometry with PLATON .
Advanced: How do substituents (methoxy, prenyloxy) influence its bioactivity against viral targets like nsp16?
Answer:
Structure-Activity Relationship (SAR) Insights:
- Methoxy Group (8-position): Enhances electron donation, improving binding to nsp16’s SAM-binding pocket. Replace with bulkier groups (e.g., ethoxy) to test steric effects .
- Prenyloxy Group (7'-position): Hydrophobic interactions with nsp16’s Val104 and Leu100 residues. Compare with naphthalene-substituted analogs (e.g., ZINC12880820) for π-π stacking .
- Methodology: Perform molecular docking (AutoDock Vina) and MD simulations (AMBER) to quantify binding free energy (ΔG) .
Advanced: How can crystallographers address disorder in the prenyloxy moiety during refinement?
Answer:
- Modeling: Split the prenyloxy group into two conformers with occupancy ratios refined via SHELXL’s PART command .
- Restraints: Apply SIMU and DELU restraints to stabilize thermal motion parameters.
- Validation: Use OLEX2’s Validate module to check bond lengths/angles against CSD averages .
Advanced: What analytical techniques validate purity and structural integrity post-synthesis?
Answer:
- HPLC-MS: Use C18 columns (acetonitrile/water + 0.1% formic acid) to confirm molecular ion peaks ([M+H]⁺) .
- NMR: Assign signals via 2D experiments (¹H-¹³C HSQC, HMBC):
- Elemental Analysis: Match calculated vs. observed C/H/N percentages (deviation <0.4%) .
Advanced: How does this compound inhibit coronavirus nsp16, and what assays confirm this?
Answer:
- Mechanism: Competes with SAM in nsp16’s methyltransferase active site, blocking viral mRNA cap formation .
- Assays:
Advanced: How to resolve contradictions in reported IC₅₀ values across studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
